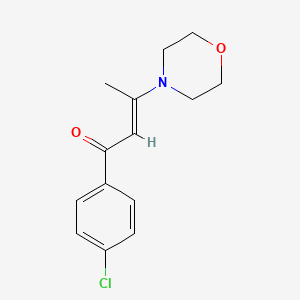
4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one, also known as DMHP, is a synthetic compound that has been of interest to the scientific community due to its potential applications in various fields.
Mécanisme D'action
4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. This results in an increase in the levels of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. 4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one has also been shown to modulate the activity of various signaling pathways involved in inflammation and cell survival.
Biochemical and Physiological Effects:
4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. It has also been shown to improve cognitive function and memory in animal models. 4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one has been shown to modulate the activity of various signaling pathways involved in inflammation and cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments, including its high purity and yield, and its ability to modulate various signaling pathways involved in inflammation and cell survival. However, 4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
For 4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one research include investigating its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's, and its potential as an anti-inflammatory and antitumor agent. Further studies are needed to determine the safety and efficacy of 4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one, as well as its potential for clinical use.
Méthodes De Synthèse
4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxybenzaldehyde with methylamine, followed by cyclization and acetylation. The final product is obtained through a reduction reaction. This synthesis method has been optimized to yield high purity and yield of 4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one.
Applications De Recherche Scientifique
4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. 4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-acetyl-2-(2,4-dimethoxyphenyl)-4-hydroxy-1-methyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-8(17)12-13(16(2)15(19)14(12)18)10-6-5-9(20-3)7-11(10)21-4/h5-7,13,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOKZMUXKPIHKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=C(C=C(C=C2)OC)OC)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5784455 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5207211.png)
![N-cyclohexyl-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B5207229.png)

![1-ethyl-4-{3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5207246.png)
![4-bromo-2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol hydrochloride](/img/structure/B5207256.png)
![N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5207261.png)

![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5207284.png)

methanol](/img/structure/B5207296.png)
![1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5207298.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~2~-bis(2-phenylethyl)glycinamide](/img/structure/B5207301.png)

![1-[(4-biphenylyloxy)acetyl]-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5207321.png)